molecular formula C11H13ClN2O2 B2750498 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride CAS No. 860428-82-6

3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride

Cat. No.: B2750498
CAS No.: 860428-82-6
M. Wt: 240.69
InChI Key: AHQZAXLGLKUUMI-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminophenylacetic acid and methylamine.

    Cyclization: The 4-aminophenylacetic acid undergoes cyclization with methylamine under acidic conditions to form the pyrrolidine ring.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The aminophenyl group allows for various substitution reactions, including halogenation and nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Halogenated or nitrated derivatives of the aminophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-Aminophenylboronic acid
  • 4-Aminophenylbutyric acid

Uniqueness

Compared to similar compounds, 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride stands out due to its pyrrolidine ring structure, which imparts unique chemical and biological properties. This structure allows for greater versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQZAXLGLKUUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860428-82-6
Record name 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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